2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Description
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a cyclohexylidene ring, a naphthylamino group, and an isoindole dione moiety
Properties
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-naphthalen-2-yliminobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-30(2)17-25(33)27(26(34)18-30)24(31-21-14-13-19-8-3-4-9-20(19)16-21)12-7-15-32-28(35)22-10-5-6-11-23(22)29(32)36/h3-6,8-11,13-14,16,33H,7,12,15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRAVGQETUBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC2=CC3=CC=CC=C3C=C2)CCCN4C(=O)C5=CC=CC=C5C4=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common approach is the acylation of dimedone with acetic anhydride to form 2-acetyldimedone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the naphthylamino group and the isoindole dione ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted isoindole dione derivatives.
Scientific Research Applications
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids: Compounds with similar structural motifs used in peptide synthesis.
Uniqueness
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a naphthylamino group and an isoindole dione ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
